

Application Notes and Protocols for High-Throughput AzBTS-(NH₄)₂ Assay

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Compound of Interest

Compound Name: AzBTS-(NH₄)₂

Cat. No.: B1664314

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These application notes provide a detailed protocol for performing a high-throughput 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt (**AzBTS-(NH₄)₂**), commonly known as ABTS, assay. This colorimetric assay is a widely used method for measuring the total antioxidant capacity of various samples, making it a valuable tool in drug discovery and development for identifying compounds with potential antioxidant properties. The protocol provided is optimized for a 96-well microplate format, suitable for high-throughput screening (HTS).

Principle of the Assay

The ABTS assay is based on the ability of antioxidant molecules to quench the long-lived ABTS radical cation (ABTS^{•+}), a blue-green chromophore with a characteristic absorbance spectrum. [1][2][3] The ABTS^{•+} is generated by the oxidation of ABTS with a strong oxidizing agent, such as potassium persulfate. [3][4][5] When an antioxidant is added to the pre-formed radical solution, it reduces the ABTS^{•+}, causing a decolorization of the solution. The degree of color change is proportional to the concentration and antioxidant activity of the sample. The absorbance is typically measured spectrophotometrically around 734 nm. [2][3]

Materials and Reagents

- **AzBTS-(NH₄)₂** (ABTS): 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt
- Potassium persulfate (K₂S₂O₈)
- Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid) - as a standard
- Phosphate-buffered saline (PBS), pH 7.4
- Ethanol or Methanol (for dissolving certain samples)
- 96-well clear flat-bottom microplates
- Multichannel pipette
- Microplate reader with a filter for 734 nm

Experimental Protocols

Preparation of Reagents

ABTS Stock Solution (7 mM): Dissolve 38.4 mg of ABTS in 10 mL of deionized water.

Potassium Persulfate Stock Solution (2.45 mM): Dissolve 6.6 mg of potassium persulfate in 10 mL of deionized water.

ABTS•⁺ Radical Cation Working Solution:

- Mix equal volumes of the 7 mM ABTS stock solution and the 2.45 mM potassium persulfate stock solution.
- Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This will allow for the complete generation of the ABTS•⁺ radical.^[4]
- Before the assay, dilute the ABTS•⁺ solution with PBS (pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm. This working solution is stable for over two days when stored in the dark at room temperature.

Trolox Standard Solutions:

- Prepare a stock solution of Trolox (e.g., 1 mM) in a suitable solvent (e.g., ethanol).
- Perform serial dilutions of the stock solution to prepare a range of standard concentrations (e.g., 0, 15.6, 31.25, 62.5, 125, 250, 500 μ M).

Assay Procedure in 96-Well Plate

- **Sample Preparation:** Dissolve test compounds in an appropriate solvent (e.g., DMSO, ethanol, or PBS) to prepare stock solutions. Further dilute the stock solutions to the desired final concentrations for screening.
- **Plate Layout:** Design the plate map to include wells for blanks (solvent only), Trolox standards, and test compounds. It is recommended to perform all measurements in triplicate.
- **Assay Execution:**
 - Add 10 μ L of the test compounds or Trolox standards to the designated wells of the 96-well plate.
 - Add 10 μ L of the solvent used for sample preparation to the blank wells.
 - Using a multichannel pipette, add 190 μ L of the ABTS•+ working solution to all wells.
 - Incubate the plate at room temperature for 6-10 minutes in the dark.
 - Measure the absorbance at 734 nm using a microplate reader.

Data Presentation and Analysis

The antioxidant activity is determined by the decrease in absorbance of the ABTS•+ solution. The percentage inhibition of absorbance is calculated using the following formula:

$$\% \text{ Inhibition} = [(\text{Abs_blank} - \text{Abs_sample}) / \text{Abs_blank}] \times 100$$

Where:

- Abs_blank is the absorbance of the blank (ABTS•+ solution with solvent).
- Abs_sample is the absorbance of the ABTS•+ solution with the test compound or standard.

The results can be expressed as the IC₅₀ value, which is the concentration of the antioxidant required to inhibit 50% of the ABTS•+ radical. A standard curve is generated by plotting the percentage inhibition of the Trolox standards against their concentrations. The IC₅₀ values of the test compounds can then be determined from their dose-response curves.

For high-throughput screening, a common metric for assay quality is the Z'-factor, which is calculated as follows:

$$Z' = 1 - [(3 * (SD_{\text{positive_control}} + SD_{\text{negative_control}})) / |Mean_{\text{positive_control}} - Mean_{\text{negative_control}}|]$$

A Z'-factor between 0.5 and 1.0 indicates an excellent assay.

Sample Data Table

Compound	Concentration (μM)	% Inhibition (Mean ± SD)	IC ₅₀ (μM)	Z'-Factor
Trolox	0	0 ± 1.2	25.5	0.85
	15.6	28.4 ± 2.1		
	31.25	55.1 ± 3.5		
	62.5	89.7 ± 1.8		
Compound A	10	15.2 ± 1.9	45.8	
	25	38.6 ± 2.5		
	50	62.3 ± 3.1		
	100	91.5 ± 2.0		
Compound B	10	5.1 ± 0.9	>100	
	25	12.4 ± 1.5		
	50	23.8 ± 2.2		
	100	45.7 ± 3.8		

Visualizations

Diagram 1: Chemical Principle of the ABTS Assay

Caption: Chemical principle of the ABTS assay.

Diagram 2: High-Throughput Screening Workflow

Caption: High-throughput ABTS assay workflow.

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